8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Description
8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a useful research compound. Its molecular formula is C19H13Cl2N7O2 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one (often referred to as "Compound X") is a complex organic molecule with potential biological significance. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C22H16Cl2O2
- Molecular Weight: 397.27 g/mol
- Structure: The compound features a tricyclic framework with dichlorophenyl and methoxyphenyl substituents that may influence its biological interactions.
Biological Activity Overview
Research has indicated various biological activities associated with Compound X:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Anti-inflammatory Effects : Compounds containing methoxy and dichlorophenyl groups have been linked to anti-inflammatory properties.
- Antioxidant Properties : The presence of phenolic structures contributes to antioxidant activity.
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine production | |
Antioxidant | Scavenges free radicals |
Antitumor Mechanisms
Research has focused on the ability of Compound X to target specific signaling pathways involved in cancer progression:
- Cell Cycle Arrest : It has been observed that the compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted.
Anti-inflammatory Mechanisms
The anti-inflammatory effects are primarily mediated through the inhibition of NF-kB signaling pathways:
- Cytokine Modulation : The compound significantly downregulated TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
Antioxidant Mechanisms
The antioxidant activity is attributed to the ability to donate electrons and stabilize free radicals:
- DPPH Assay Results : Compound X displayed a notable decrease in DPPH radical concentration compared to control samples.
Properties
Molecular Formula |
C19H13Cl2N7O2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H13Cl2N7O2/c1-30-11-4-2-3-9(7-11)15-14-16(18(29)24-23-15)22-19-25-26-27-28(19)17(14)12-6-5-10(20)8-13(12)21/h2-8,17H,1H3,(H,24,29)(H,22,25,27) |
InChI Key |
JLAUMEMESRFMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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